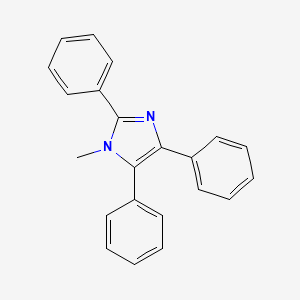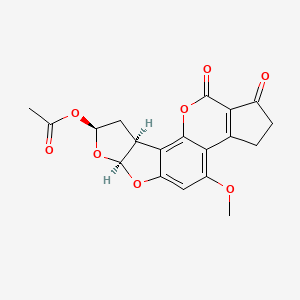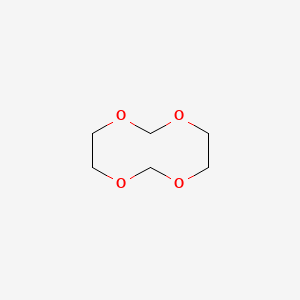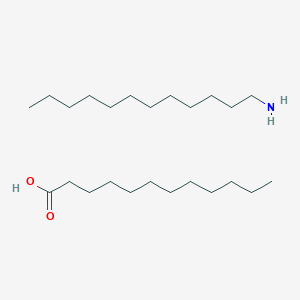
dodecan-1-amine;dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecan-1-amine and dodecanoic acid are organic compounds that can form a 1:1 complexThese compounds are known for their various applications in industrial, medicinal, and scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoic acid can be synthesized through the hydrogenation of fatty acid methyl esters derived from coconut oil or palm oil . Another method involves the Bouveault-Blanc reduction of ethyl laurate . Dodecan-1-amine can be synthesized by the reduction of dodecanenitrile or by the reaction of dodecanol with ammonia .
Industrial Production Methods
Industrial production of dodecanoic acid typically involves the extraction and purification from natural sources such as coconut oil and palm oil. Dodecan-1-amine is produced on an industrial scale through the hydrogenation of nitriles or by the amination of alcohols .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid and dodecan-1-amine undergo various chemical reactions, including:
Oxidation: Dodecanoic acid can be oxidized to produce dodecanedioic acid.
Reduction: Dodecanoic acid can be reduced to dodecanol.
Substitution: Dodecan-1-amine can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Substitution: Various alkyl and acyl derivatives
Scientific Research Applications
Dodecanoic acid and its derivatives have been extensively studied for their antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties . Dodecan-1-amine is used in the synthesis of surfactants, lubricants, and pharmaceuticals . These compounds are also used in the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of similar molecules .
Mechanism of Action
The antimicrobial activity of dodecanoic acid is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Dodecan-1-amine acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds . The exact molecular targets and pathways involved in these mechanisms are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid: A 10-carbon fatty acid with similar antimicrobial properties.
Tetradecanoic acid: A 14-carbon fatty acid with similar applications in industry and research.
Hexadecanoic acid: A 16-carbon fatty acid with broader industrial applications.
Uniqueness
Dodecanoic acid is unique due to its optimal chain length, which provides a balance between hydrophobicity and solubility, making it highly effective in disrupting microbial membranes . Dodecan-1-amine’s long carbon chain and amine group make it an effective surfactant and intermediate in chemical synthesis .
Properties
CAS No. |
14792-59-7 |
|---|---|
Molecular Formula |
C24H51NO2 |
Molecular Weight |
385.7 g/mol |
IUPAC Name |
dodecan-1-amine;dodecanoic acid |
InChI |
InChI=1S/C12H27N.C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-13H2,1H3;2-11H2,1H3,(H,13,14) |
InChI Key |
UZXHIDUGGBNKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


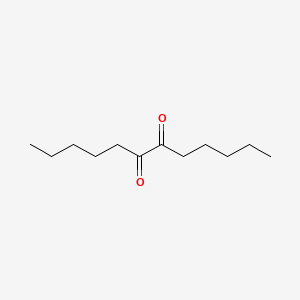

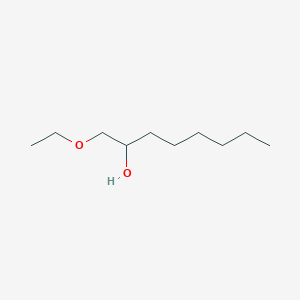
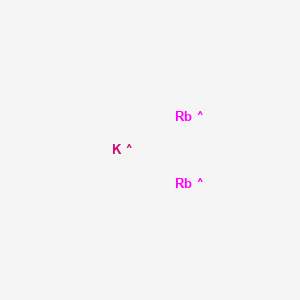
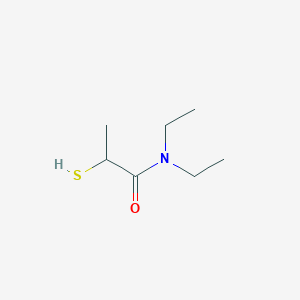

![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
